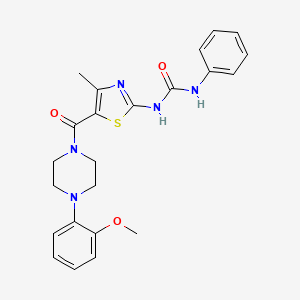

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3S/c1-16-20(32-23(24-16)26-22(30)25-17-8-4-3-5-9-17)21(29)28-14-12-27(13-15-28)18-10-6-7-11-19(18)31-2/h3-11H,12-15H2,1-2H3,(H2,24,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCNWZMEUKKQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine to form 1-(2-methoxyphenyl)piperazine.

Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 4-methylthiazole-2-carboxylic acid with the piperazine derivative under dehydrating conditions.

Coupling with Phenylurea: The final step involves coupling the thiazole-piperazine intermediate with phenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of 2-hydroxyphenyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing piperazine moieties, such as 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea, exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can induce apoptosis in various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers.

Case Study:

A study published in the Polish Journal of Pharmacology investigated a series of piperazine derivatives for their affinity to serotonin receptors and their cytotoxic effects on cancer cells. The results indicated that certain derivatives had high binding affinity and induced significant cell death in cancer cell lines, suggesting potential for therapeutic development .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| St.4 | HeLa | 0.45 | Apoptosis induction |

| St.5 | MCF-7 | 0.33 | Cell cycle arrest |

Neuropharmacological Effects

Compounds similar to 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea have been studied for their interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and anxiety disorders.

Research Findings:

A series of studies have evaluated the effects of piperazine derivatives on serotonin receptor activity, revealing that modifications to the piperazine structure can enhance receptor binding and efficacy .

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of this compound against various targets. For example, antiproliferative assays on tumor cell lines have shown promising results.

Table of Biological Activities:

| Activity Type | Target | Result |

|---|---|---|

| Antiproliferative | MCF-7 | Significant inhibition |

| Apoptosis Induction | HeLa | High efficacy |

| Serotonin Receptor Binding | 5-HT1A/5-HT2A | High affinity |

Mechanism of Action

The mechanism of action of 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. These targets may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Interference with signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural Analogs and Receptor Affinity

A. 2-(4-[u-[4-(2-Methoxyphenyl)-1-piperazinyl]alkoxy]phenyl)-2H-benzotriazoles (83aed)

- Structural Similarity : Shares the 2-methoxyphenylpiperazine motif.

- Activity : Exhibits affinity for 5-HT1A and D3 receptors , with selectivity increasing with aliphatic linker length (optimal: 4–5 methylene bridges) .

B. N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide

- Structural Similarity : Contains the 2-methoxyphenylpiperazine-carbonyl unit linked to a sulfonamide group.

- Activity : Inhibits mutant IDH1-R132H (IC50 <1 µM), highlighting the role of the piperazine-carbonyl group in enzyme targeting .

- Comparison : The target compound’s thiazole-phenylurea core may confer distinct solubility or cellular permeability compared to sulfonamide-based analogs.

Enzyme Inhibition and Selectivity

A. N-hydroxy-4-(4-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)piperidin-1-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxamide

- Activity : Dual inhibitor of MMP2 and MMP13 , critical in cancer metastasis .

- Structural Insight : The piperazine-carbonyl group facilitates interactions with enzyme active sites, a feature shared with the target compound.

B. Radiolabeled IDH1 Inhibitors (e.g., Compound 3 in )

- Synthesis : Prepared via coupling of 5-(N-(4-butylphenyl)sulfamoyl)-2-methylbenzoic acid with piperazine derivatives using EDC/HOBt .

- Relevance : Demonstrates the utility of piperazine-linked carbonyl groups in developing enzyme probes, a strategy applicable to the target compound’s design.

Table 1: Comparative Data for Selected Analogs

*Estimated based on structure.

Structure-Activity Relationship (SAR) Insights

- Piperazine Linker : Critical for receptor/enzyme binding across analogs. Longer linkers (e.g., 4–5 methylene units) improve 5-HT1A/D3 selectivity .

- Thiazole vs. Benzotriazole/Sulfonamide : Thiazole-based systems (as in the target compound) may enhance metabolic stability compared to benzotriazoles or sulfonamides .

Biological Activity

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperazine moiety, a thiazole ring, and a phenylurea group. The synthesis typically involves the reaction of 2-methoxyphenylpiperazine with various carbonyl compounds, followed by cyclization to form the thiazole ring.

Antidepressant Activity

Research has indicated that derivatives of 2-methoxyphenylpiperazine exhibit significant affinity for serotonin receptors (5-HT1A, 5-HT6, and 5-HT7). For instance, a related compound demonstrated antidepressant-like effects in animal models, showing superior efficacy compared to traditional antidepressants like imipramine at specific dosages (2.5 mg/kg) .

Antinociceptive Effects

The antinociceptive properties of piperazine derivatives have been assessed using models such as the tail-pinch test in mice. Compounds structurally similar to 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea have shown promising results in reducing pain responses, indicating potential applications in pain management .

Inhibition of Acetylcholinesterase

Piperazine derivatives have also been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Virtual screening studies suggest that these compounds can bind effectively at the active sites of AChE, proposing their use as therapeutic agents against cognitive decline .

Case Study 1: Antidepressant-Like Activity

A study synthesized several derivatives based on the piperazine scaffold and assessed their binding affinity to serotonin receptors. The results indicated that certain compounds exhibited Ki values below 1 nM for 5-HT1A receptors, correlating with significant antidepressant-like effects in behavioral tests .

Case Study 2: Antinociceptive Properties

In another investigation, the antinociceptive effects were evaluated through various tests including the hot plate and formalin tests. Compounds similar to 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea showed a dose-dependent reduction in pain response, suggesting their potential as analgesics .

Comparative Biological Activity Table

| Compound Name | Target Receptor | Affinity (Ki) | Antidepressant Activity | Antinociceptive Effect |

|---|---|---|---|---|

| Compound A | 5-HT1A | < 1 nM | Yes | Moderate |

| Compound B | AChE | IC50 = 20 nM | No | High |

| Target Compound | 5-HT6 | < 34 nM | Yes | High |

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization. For example, cyclization of substituted benzoic acid hydrazides using POCl₃ at 120°C generates thiazole intermediates .

- Step 2 : Piperazine-carbonyl coupling. Acylation of 4-(2-methoxyphenyl)piperazine with thiazole-4-carbonyl chloride (generated via oxidation and acylation) can form the piperazine-thiazole backbone .

- Step 3 : Urea linkage introduction. Reacting the intermediate with phenyl isocyanate or via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

Key intermediates : 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride (for thiazole) and 4-(2-methoxyphenyl)piperazine .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

- IR spectroscopy : Confirm carbonyl (1650–1750 cm⁻¹) and urea NH stretches (3200–3400 cm⁻¹) .

- NMR : ¹H/¹³C NMR to resolve thiazole (δ 6.5–7.5 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm), and urea NH signals (δ 8.0–9.0 ppm) .

- HPLC : Purity analysis using C18 columns with acetonitrile/water gradients .

- X-ray crystallography : For absolute configuration determination if single crystals are obtained .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets like kinase or GPCRs?

- Target selection : Prioritize targets based on structural motifs (e.g., piperazine for serotonin/dopamine receptors, urea for kinase inhibition) .

- Methodology :

- Use AutoDock Vina or Schrödinger Suite for docking.

- Prepare the ligand (compound) with Open Babel (optimize 3D structure, assign charges).

- Retrieve target protein (e.g., PARP-1, 5-HT₂A receptor) from PDB (e.g., 3LJV for PARP-1).

- Validate docking poses with MD simulations (GROMACS) and binding free energy calculations (MM-PBSA) .

Q. What in vitro and in vivo models are suitable for evaluating anticancer or CNS activity?

- In vitro :

- In vivo :

Q. How can researchers resolve contradictions in biological activity data across studies?

- Control experiments : Verify compound stability (HPLC post-assay) and exclude solvent interference (e.g., DMSO ≤0.1%) .

- Dose-response curves : Use ≥10 concentrations to confirm reproducibility.

- Target selectivity profiling : Screen against related targets (e.g., PARP-1 vs. PARP-2) to rule off-target effects .

Methodological Considerations

Q. What strategies improve the compound’s pharmacokinetic properties?

- Solubility : Introduce hydrophilic groups (e.g., PEG chains) or use salt forms (HCl) .

- Metabolic stability : Replace labile groups (e.g., methylthiazole → trifluoromethyl) to reduce CYP450-mediated degradation .

- Bioavailability : Nanoformulation (liposomes) or co-administration with P-gp inhibitors (e.g., verapamil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.